2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline group indicates a cyclic structure, and the trifluoromethyl and cyanobenzyl groups would add complexity to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and could participate in various reactions . Similarly, the cyanobenzyl group could undergo reactions involving the cyano group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could contribute to the compound’s polarity, and the tetrahydroquinoline group could influence its stability .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
The compound 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, due to its structural complexity, finds significant application in the synthesis of heterocyclic compounds, a class of molecules that are foundational in medicinal chemistry and materials science. Studies have shown the utility of related structures in synthesizing a wide array of heterocyclic derivatives, providing insight into the potential synthetic utility of the compound .
For instance, the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives demonstrates the reactivity of similar tetrahydroquinoline compounds towards various reagents, highlighting their potential in generating biologically active molecules with antimicrobial properties (Elkholy & Morsy, 2006). Additionally, the development of carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones from related compounds underlines the importance of such structures in radiochemical syntheses, which are pivotal for drug development and molecular imaging studies (Saemian, Arjomandi, & Shirvani, 2009).
Moreover, the unexpected formation of certain benzothiophene derivatives during reactions involving similar cyanocyclohexylidenethioamide structures points to the complex and sometimes unpredictable chemistry of these compounds, offering routes to novel structures that could have unique biological or physical properties (Dyachenko, Pugach, & Shishkin, 2011). This unpredictability, coupled with the potential for creating diverse heterocyclic frameworks, makes the study of such compounds highly valuable for advancing synthetic methodologies.
Antifungal and Antimicrobial Research
The synthesis and evaluation of antifungal properties of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, which share a structural motif with the compound of interest, indicate the potential of these molecules in developing new antifungal agents. Such studies reveal the relationship between structural modifications and biological activity, guiding the design of more effective antimicrobial compounds (Gholap et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2-cyanophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3S/c20-19(21,22)17-14-7-3-4-8-16(14)25-18(15(17)10-24)26-11-13-6-2-1-5-12(13)9-23/h1-2,5-6H,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPSILAXQFELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3C#N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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